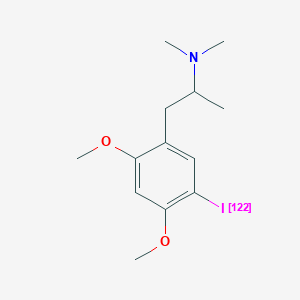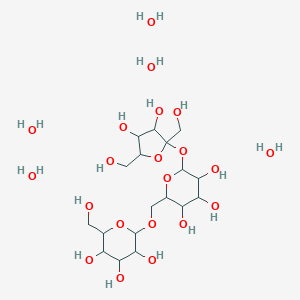
Raffinose
Overview
Description
Raffinose is a trisaccharide composed of galactose, glucose, and fructose that occurs naturally in a wide variety of plants. It belongs to the raffinose family of oligosaccharides (RFOs), which play several roles in plant physiology, including carbohydrate transport and protection against stress. Due to the absence of α-galactosidase in the human digestive tract, RFOs can lead to intestinal disturbances when ingested in large amounts. Despite these anti-nutritional factors, raffinose and its related oligosaccharides have been recognized for their potential health benefits, such as promoting the growth of beneficial gut microflora and possessing antioxidant properties (Jian Zhang et al., 2019); (M. Banti, 2021).
Synthesis Analysis
Raffinose is synthesized in plants as part of the RFO biosynthesis pathway, which involves the enzyme galactinol synthase (GolS). This enzyme catalyzes the initial step, synthesizing galactinol from UDP-D-galactose and myo-inositol, which is then used to synthesize raffinose and other oligosaccharides. This pathway is crucial for plant responses to various stress conditions (T. B. dos Santos & L. Vieira, 2020).
Molecular Structure Analysis
Raffinose's molecular structure consists of a galactose unit linked to sucrose (a disaccharide of glucose and fructose) through an α(1→6) glycosidic bond. This structure contributes to its unique physical and chemical properties, affecting its solubility, stability, and reactivity in different environments. The structure also determines its role in plant physiology and its impact on human health and nutrition.
Chemical Reactions and Properties
The presence of raffinose in plants is associated with its role in the biosynthesis of more complex RFOs, such as stachyose and verbascose, through successive additions of galactose units. These reactions are enzymatically driven and are critical for the storage and transport of carbohydrates, as well as for plant stress responses. Raffinose and its derivatives are known to be involved in seed desiccation tolerance, indicating a protective role against environmental stress (M. Horbowicz & R. L. Obendorf, 1994).
Scientific Research Applications
Plant Science
- Summary of Application : RFOs, including raffinose, are widespread across the plant kingdom. Their concentrations are related to the environment, genotype, and harvest time . They have been reported to impart tolerance to heat, drought, cold, salinity, and disease resistance besides regulating seed germination, vigor, and longevity .
- Methods of Application : The application of RFOs in plant science involves studying their metabolism and genetics, and evaluating their role in plant health, with a primary focus in grain legumes .
- Results or Outcomes : The wide-ranging applications of RFOs make them useful in food, feed, cosmetics, health, pharmaceuticals, and plant stress tolerance .
Human Health
- Summary of Application : In humans, RFOs have beneficial effects in the large intestine and have shown prebiotic potential by promoting the growth of beneficial bacteria reducing pathogens and putrefactive bacteria present in the colon .
- Methods of Application : The application of RFOs in human health involves studying their metabolism and genetics, and evaluating their role in human health .
- Results or Outcomes : In addition to their prebiotic potential, RFOs have many other biological functions in humans and animals, such as anti-allergic, anti-obesity, anti-diabetic, prevention of non-alcoholic fatty liver disease, and cryoprotection .
Food and Pharmaceutical Industries
- Summary of Application : Based on factual scientific health claims, prebiotics have gained significant importance in ever-growing food and pharmaceutical industries .
- Methods of Application : Raffinose, stachyose, and verbascose are the 3 types of RFOs that have been extensively used as medicine, cosmetic, and food additives .
- Results or Outcomes : These dietary fiber fractions avert the adhesion and colonization by enteric pathogens and add nutrition metabolites for a healthy immune system .
Stress Mitigation in Plants
- Summary of Application : Raffinose family oligosaccharides (RFOs) are synthesized by plants for their growth, metabolism, and stress mitigation . They act as carbohydrate reserves in plants, assisting in seed germination, desiccation tolerance, and biotic/abiotic stress tolerance .
- Methods of Application : The application involves studying the chemical composition, distribution pattern, tissue mobilization, and metabolism of RFOs to optimize their levels .
Gut Health
- Summary of Application : Raffinose family oligosaccharides (RFOs) cannot be digested in the upper gastrointestinal tract because of the absence of enzyme α-galactosidase, but can be utilized by bifidobacteria and lactobacilli, and produce short-chain fatty acids .
- Methods of Application : The application involves studying the source of RFOs and their metabolizing entities, highlighting bifidobacterial carbohydrate utilization and health benefits .
- Results or Outcomes : RFOs show health benefits, such as antioxidative activity, intestinal homeostasis, healing property, enhanced immunity, anticancer activity, and so on .
Food Components
- Summary of Application : Raffinose is among the health-promoting components of foods as it facilitates the growth of important microflora in the gut, enhances the activities of the antioxidant enzyme system, and provides hepatoprotective and other multiple health benefits .
- Methods of Application : The application involves studying the role of RFOs in food and their impact on human health .
- Results or Outcomes : RFOs have been found to be important food components when consumed moderately .
Prebiotics
- Summary of Application : Raffinose family oligosaccharides (RFOs) have been identified as potential prebiotics . Prebiotics are selectively fermented food elements that significantly influence the host by improving the growth and function of specific colonic bacteria, thereby beneficially affecting the host’s health .
- Methods of Application : The application involves studying the source of RFOs and their metabolizing entities, highlighting bifidobacterial carbohydrate utilization and health benefits .
- Results or Outcomes : RFOs show health benefits, such as antioxidative activity, intestinal homeostasis, healing property, enhanced immunity, anticancer activity, and so on .
Antinutrient Traits in Plants
- Summary of Application : RFOs are non-reducing oligosaccharides having galactose residues attached to a sucrose moiety. They act as carbohydrate reserves in plants, assisting in seed germination, desiccation tolerance, and biotic/abiotic stress tolerance .
- Methods of Application : The application involves studying the chemical composition, distribution pattern, tissue mobilization, and metabolism of RFOs to optimize their levels .
- Results or Outcomes : The comprehensive information in this review can be a tool for researchers to precisely control the level of RFOs in crops and create low antinutrient, nutritious food with wider consumer acceptability .
C-6 Oxidized Products Identification
- Summary of Application : A new electrospray ionization mass spectrometry method for the identification of C-6 oxidized products was developed .
- Methods of Application : The application involves using electrospray ionization mass spectrometry to identify C-6 oxidized products .
- Results or Outcomes : The formation mechanism of the uronic acid was studied .
Safety And Hazards
Future Directions
Raffinose family oligosaccharides (RFOs) have emerged as feasible components for boosting or increasing seed vigor and longevity in recent years . Further molecular basis, biotechnological approaches, and CRISPR/Cas applications have been discussed briefly for the improvement of seed attributes and ultimately crop production .
properties
IUPAC Name |
(3R,4S,5R,6R)-2-[[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16?,17?,18+;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMAWRCWSHCRW-XRZHKTLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Raffinose Pentahydrate | |
CAS RN |
17629-30-0 | |
| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




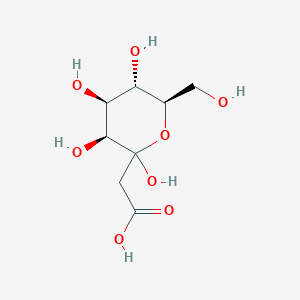
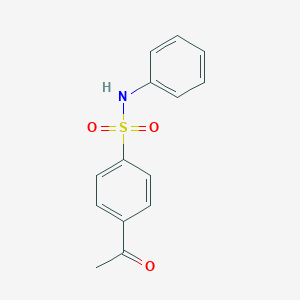




![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
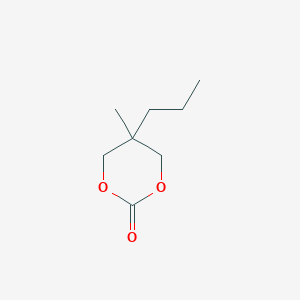
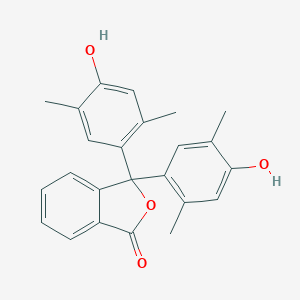
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
